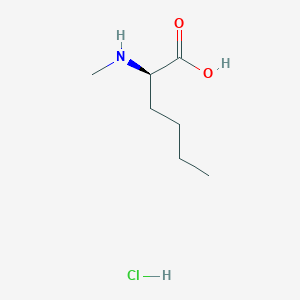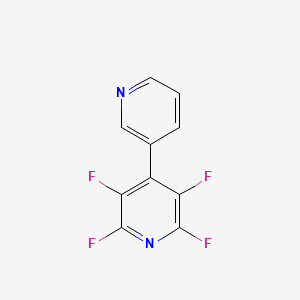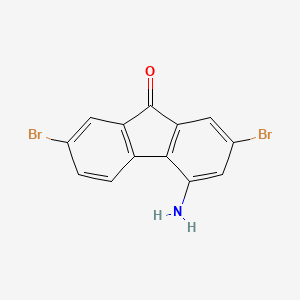
4-Amino-2,7-dibromo-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,7-dibromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7Br2NO It is a derivative of fluorenone, characterized by the presence of amino and dibromo substituents on the fluorenone core
Vorbereitungsmethoden
One common method includes the following steps :
Bromination of Fluorenone: Fluorenone is reacted with bromine in the presence of a solvent such as acetic acid or water. The reaction is carried out at elevated temperatures (95-100°C) to introduce bromine atoms at the 2 and 7 positions of the fluorenone ring.
Amination: The dibromo-fluorenone is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield 4-Amino-2,7-dibromo-9H-fluoren-9-one.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Amino-2,7-dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and dibromo groups can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common reagents used in these reactions include bromine, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-2,7-dibromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of organic semiconducting polymers for optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 4-Amino-2,7-dibromo-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,7-dibromo-9H-fluoren-9-one can be compared with other fluorenone derivatives such as:
2,7-Dibromo-9H-fluoren-9-one: Lacks the amino group, making it less versatile in certain chemical reactions.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: Contains additional fluorine atoms, which can alter its reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used in the production of organic semiconducting polymers, similar to this compound.
The uniqueness of this compound lies in its combination of amino and dibromo substituents, which confer distinct chemical properties and broaden its range of applications.
Eigenschaften
CAS-Nummer |
1785-11-1 |
|---|---|
Molekularformel |
C13H7Br2NO |
Molekulargewicht |
353.01 g/mol |
IUPAC-Name |
4-amino-2,7-dibromofluoren-9-one |
InChI |
InChI=1S/C13H7Br2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H,16H2 |
InChI-Schlüssel |
WBYXBJNINLXJFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C(=CC(=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



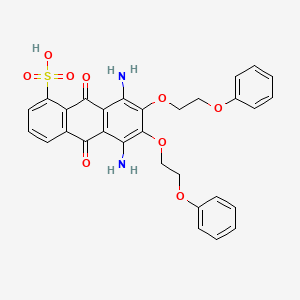
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
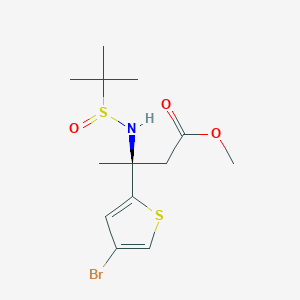

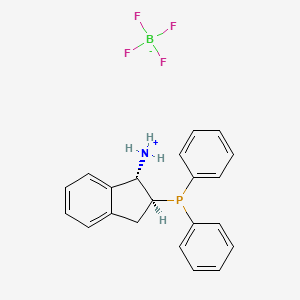

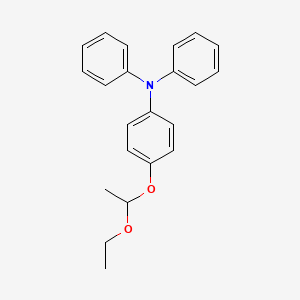
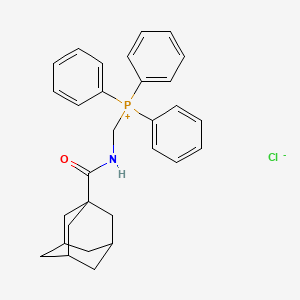
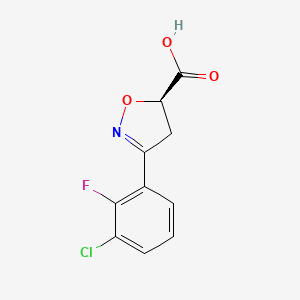

![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
